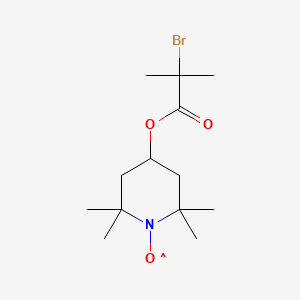![molecular formula C8H13N5O4 B14791150 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/structure/B14791150.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taribavirin, also known as viramidine, is an antiviral drug currently in Phase III human trials. It is a prodrug of ribavirin, which means it is metabolized in the body to produce the active drug ribavirin. Taribavirin is active against a variety of DNA and RNA viruses and is being developed primarily for the treatment of chronic hepatitis C . It has better liver-targeting properties compared to ribavirin and a shorter half-life in the body due to less penetration and storage in red blood cells .
Méthodes De Préparation
The preparation of taribavirin involves several synthetic routes and reaction conditions. One method uses ribavirin or tetraacetyl ribose as the starting material. The condensation reaction temperature can be as high as 150°C or above, making it challenging for industrial production . Another method involves using brevibacterium acetylicum ATCC 39311 as a strain for fermentation, followed by catalyst substrate reaction, ammonolysis reaction, and purification. This method is milder, has lower raw material costs, and achieves a higher yield of taribavirin .
Analyse Des Réactions Chimiques
Taribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include adenosine kinase for phosphorylation and inosine monophosphate dehydrogenase for inhibition . The major products formed from these reactions are ribavirin mono-, di-, and triphosphate metabolites .
Applications De Recherche Scientifique
Taribavirin has a wide range of scientific research applications. In medicine, it is being developed for the treatment of chronic hepatitis C due to its antiviral properties . It has also shown potential in treating other viral infections such as influenza . In cancer research, taribavirin-loaded pegylated-lipid nanoparticles have been studied for their antiproliferative effects on breast cancer cells . Additionally, taribavirin has been investigated for its role in inhibiting p38MAPK protein, which is involved in various cellular processes .
Mécanisme D'action
Taribavirin is metabolized by the liver into its active metabolite, ribavirin. Ribavirin is phosphorylated intracellularly by adenosine kinase to form ribavirin mono-, di-, and triphosphate metabolites . Ribavirin triphosphate is a potent competitive inhibitor of inosine monophosphate dehydrogenase, viral RNA polymerase, and messenger RNA guanylyltransferase . These actions result in a reduction of intracellular guanosine triphosphate pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome, causing lethal mutagenesis and a decrease in viral infectivity .
Comparaison Avec Des Composés Similaires
Taribavirin is similar to other antiviral compounds such as ribavirin, favipiravir, and arbidol . Compared to ribavirin, taribavirin has better liver-targeting properties and a shorter half-life in the body . Favipiravir and arbidol are also antiviral agents but have different mechanisms of action and target different viruses . Taribavirin’s unique property of being a prodrug of ribavirin allows it to have reduced toxicity and better efficacy in targeting liver cells .
Propriétés
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8/h2-5,8,14-16H,1H2,(H3,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKZSTHOYNWEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

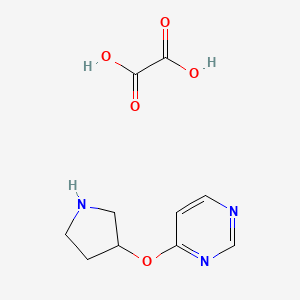
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14791076.png)

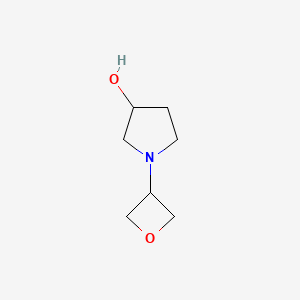

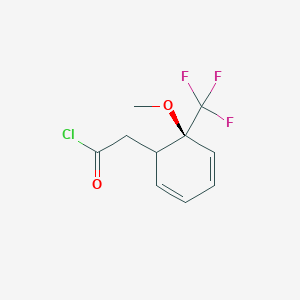
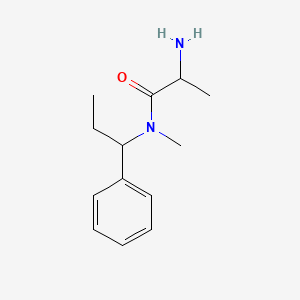
![2-[(4S,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-6-methyl-Pyridine](/img/structure/B14791107.png)

![Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14791111.png)
![2-amino-N,3-dimethyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14791113.png)
![(3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl)oxymethyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid](/img/structure/B14791119.png)
